molecular formula C13H14O3 B3211691 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid CAS No. 1092507-01-1

1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid

Katalognummer: B3211691
CAS-Nummer: 1092507-01-1
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: STJFPPKIYLSEKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid (CAS: 1092507-03-3) is a chiral carboxylic acid derivative featuring a tricyclic indeno-furan core. Its molecular formula is C₁₃H₁₄O₃, with a molecular weight of 218.3 g/mol . As the (R)-enantiomer, it is identified as Ramelteon Impurity 9, a byproduct in the synthesis of the therapeutic agent Ramelteon. This compound is critical in pharmaceutical quality control, as regulatory guidelines require stringent characterization of impurities .

Eigenschaften

IUPAC Name

2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(15)7-9-2-1-8-3-4-11-10(13(8)9)5-6-16-11/h3-4,9H,1-2,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJFPPKIYLSEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CC(=O)O)C3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one as a starting material . This compound undergoes cyclization in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid involves its interaction with specific molecular targets. For instance, it acts as an agonist at melatonin receptors, particularly MT1 and MT2 receptors . This interaction promotes sleep by mimicking the effects of melatonin, a natural hormone that regulates sleep-wake cycles.

Vergleich Mit ähnlichen Verbindungen

Ramelteon (TAK-375)

  • Structure: N-{2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl}propanamide.
  • Molecular Formula: C₁₆H₂₁NO₂; Molecular Weight: 259.35 g/mol .
  • Key Differences: Functional Group: Propanamide substituent (vs. acetic acid in the target compound). Stereochemistry: (S)-configuration at the C8 position, critical for melatonin receptor (MT₁/MT₂) agonism and sedative-hypnotic activity . Application: FDA-approved for insomnia treatment (2005) .

(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine

  • Structure : Primary amine intermediate with ethyl chain.
  • Molecular Formula: C₁₃H₁₅NO₂; Molecular Weight: 229.27 g/mol .
  • Key Differences :
    • Functional Group: Ethylamine group (vs. acetic acid).
    • Role : Key precursor in Ramelteon synthesis. Resolution using dibenzoyl-L-tartaric acid achieves 98.6% enantiomeric excess (ee) for the (S)-form .
    • Synthesis : Asymmetric reduction of imine intermediates followed by propionylation .

(R)-N-{2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl}propanamide

  • Structure : Enantiomer of Ramelteon.
  • Molecular Formula: C₁₆H₂₁NO₂; Molecular Weight: 259.35 g/mol .
  • Key Differences :
    • Stereochemistry: (R)-configuration at C8, rendering it pharmacologically inactive compared to the (S)-form .

2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile

  • Structure : Nitrile-containing intermediate.
  • Molecular Formula : C₁₃H₁₂N₂O; Molecular Weight : 212.25 g/mol .
  • Key Differences :
    • Functional Group: Acetonitrile (vs. carboxylic acid).
    • Role : Intermediate in Ramelteon synthesis; converted to aldehyde or amine derivatives .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Stereochemistry Application/Notes
1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid (R) C₁₃H₁₄O₃ 218.3 Carboxylic acid R Ramelteon Impurity 9
Ramelteon (S) C₁₆H₂₁NO₂ 259.35 Propanamide S Insomnia treatment
(S)-Ethylamine intermediate C₁₃H₁₅NO₂ 229.27 Primary amine S Ramelteon precursor
(R)-Propanamide enantiomer C₁₆H₂₁NO₂ 259.35 Propanamide R Inactive enantiomer
2-(Indeno-furan-8-yl)acetonitrile C₁₃H₁₂N₂O 212.25 Nitrile Racemic Synthesis intermediate

Biologische Aktivität

1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14O3
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 25141477

Pharmacological Activities

1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid has been studied for various biological activities:

  • Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. It has shown effectiveness in reducing inflammation in animal models of arthritis and colitis.
  • Analgesic Activity : Studies have demonstrated that the compound possesses analgesic effects comparable to standard pain relievers. Its mechanism may involve modulation of pain pathways in the central nervous system.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activity of 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid can be attributed to several mechanisms:

  • Receptor Interaction : The compound interacts with various receptors involved in pain and inflammation pathways. Its affinity for specific G-protein coupled receptors (GPCRs) has been noted in pharmacological assays.
  • Enzymatic Inhibition : It has been shown to inhibit certain enzymes related to inflammatory processes, including cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators.

Case Studies

Several studies have investigated the effects of this compound:

  • Study on Inflammatory Models : A study conducted on rats with induced arthritis demonstrated that administration of 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid significantly reduced joint swelling and pain scores compared to control groups. The study highlighted its potential as a therapeutic agent for inflammatory diseases .
  • Neuroprotection in Cell Cultures : In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in increased cell viability and reduced markers of apoptosis. The findings suggest a protective role against neurodegeneration .
  • Pain Relief Assessment : A clinical trial assessing the analgesic effects of this compound reported significant pain relief in patients with chronic pain conditions. The trial compared its efficacy against traditional analgesics and found it to be equally effective with a favorable safety profile .

Data Summary Table

Biological ActivityMechanismStudy Reference
Anti-inflammatoryCOX/LOX inhibition
AnalgesicGPCR modulation
NeuroprotectiveOxidative stress reduction

Q & A

Q. How are in vitro models used to study the metabolism of derivatives like Ramelteon?

  • Methodological Answer : Liver microsomes (human/rat) incubated with the compound identify oxidative metabolites (hydroxyl/carbonyl derivatives). LC-MS/MS quantifies metabolite formation rates, while CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) elucidate metabolic pathways. Data inform structural modifications to reduce first-pass metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid
Reactant of Route 2
1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.